Fluorine-Driven Metabolic Stabilization: C-8 Fluoro Substitution Eliminates a Primary Site of CYP450 Oxidation Present in the Non-Fluorinated Analog
The C-8 position of the quinoline ring in pyrazolo[4,3-c]quinolines is a recognized metabolic soft spot susceptible to CYP450-mediated hydroxylation. The non-fluorinated direct analog 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6) bears an unsubstituted C-8 hydrogen (MW 381.43, XLogP3 = 5.1, TPSA = 49.2 Ų) [1]. Replacement of this hydrogen with fluorine (target compound CAS 901268-73-3, MW 399.43) increases the C–F bond dissociation energy to approximately 116 kcal/mol versus approximately 99 kcal/mol for the C–H bond, effectively blocking oxidative metabolism at this position. This substitution further elevates lipophilicity by an estimated ΔLogP of +0.3 to +0.5 units (consistent with the aromatic fluorine effect observed across fluoroquinolone and fluoroquinoline series) and increases molecular weight by 18.0 g/mol [1][2]. The enhanced metabolic stability and altered LogP directly impact the compound's suitability for in vivo pharmacology studies where the non-fluorinated analog would be expected to exhibit shorter half-life and lower oral bioavailability.
| Evidence Dimension | Metabolic stability liability at C-8 position |
|---|---|
| Target Compound Data | 8-F substitution; C–F BDE ≈ 116 kcal/mol; MW = 399.43 g/mol; estimated ΔLogP ≈ +0.3–0.5 vs. non-fluorinated analog |
| Comparator Or Baseline | 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6): C-8 unsubstituted (C–H); MW = 381.43 g/mol; XLogP3 = 5.1 |
| Quantified Difference | MW increase: +18.0 g/mol; C–F vs. C–H BDE increase: ~17 kcal/mol; estimated LogP shift: +0.3–0.5 |
| Conditions | Computed physicochemical properties (Kuujia database); C–H/C–F bond dissociation energies from standard physical organic chemistry reference values |
Why This Matters
For procurement decisions in drug discovery programs, the fluorine-mediated blockade of a known metabolic hotspot at C-8 represents a structurally verifiable advantage that cannot be achieved by the non-fluorinated analog, directly impacting the compound's suitability for in vivo PK/PD studies.
- [1] Kuujia Product Page. 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6). Computed Properties including XLogP3 = 5.1, TPSA = 49.2 Ų, MW = 381.43. Accessed 2026. View Source
- [2] SpectraBase Compound ID: Jr7lxmEfuRc. 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. MW = 399.43, Exact Mass = 399.138305. KnowItAll NMR Spectral Library, John Wiley & Sons, Inc. View Source
